

# Application Notes and Protocols: Synthesis of 1-Chloro-2,2,4-trimethylpentane

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## Compound of Interest

Compound Name: 1-Chloro-2,2,4-trimethylpentane

Cat. No.: B13156102

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## Introduction

**1-Chloro-2,2,4-trimethylpentane**, an organochloride, serves as a valuable intermediate in various organic syntheses. Its synthesis is primarily achieved through the free-radical chlorination of 2,2,4-trimethylpentane (isooctane). This process, however, typically results in a mixture of monochlorinated isomers due to the presence of different types of hydrogen atoms in the starting alkane. This document provides a detailed protocol for the synthesis of **1-Chloro-2,2,4-trimethylpentane**, highlighting the reaction mechanism and purification strategies.

## Key Reaction:

The synthesis proceeds via a free-radical substitution reaction.<sup>[1][2]</sup> The overall reaction is as follows:



## Data Presentation

Parameter	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Cl	[3][4]
Molecular Weight	148.67 g/mol	[3][4]
CAS Registry Number	2371-06-4	[3][4]
Appearance	Colorless liquid (Predicted)	
Boiling Point	165-167 °C (Predicted)	
Density	0.88 g/cm <sup>3</sup> (Predicted)	

## Experimental Protocol

### Materials:

- 2,2,4-Trimethylpentane (isooctane), ≥99%
- Chlorine gas (Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- 5% Sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Deionized water
- Nitrogen gas (N<sub>2</sub>)

### Equipment:

- Three-necked round-bottom flask
- Gas inlet tube
- Reflux condenser
- UV lamp (or a high-intensity incandescent lamp)

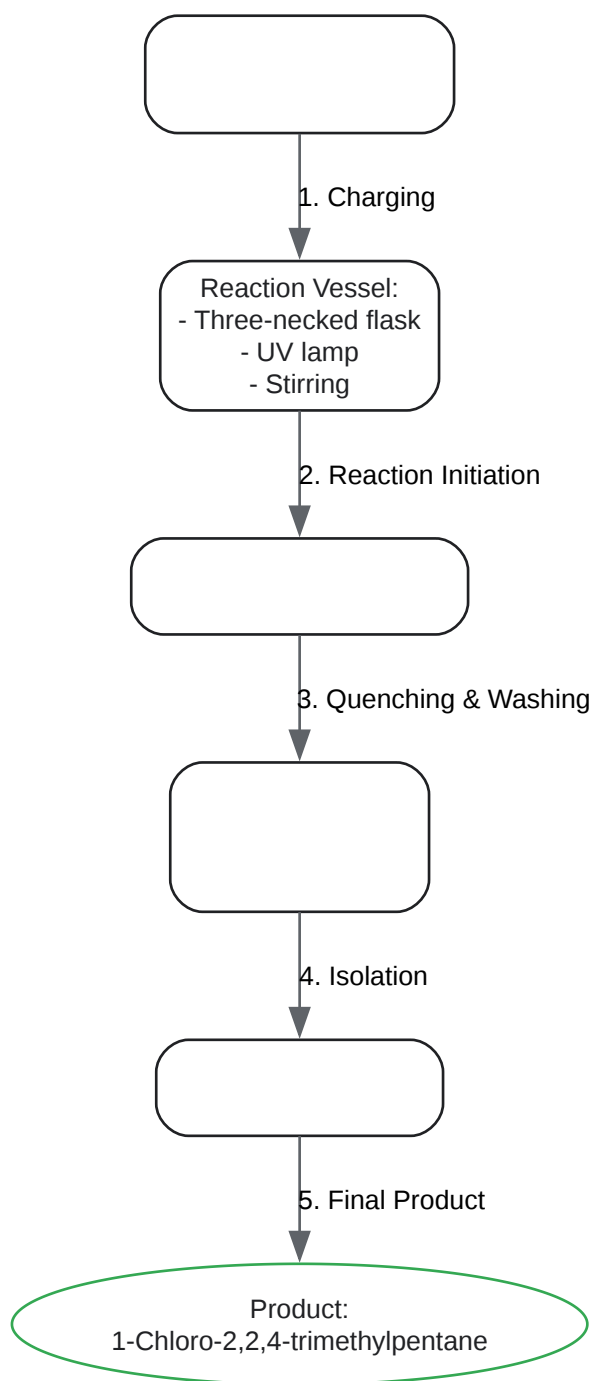
- Magnetic stirrer and stir bar
- Gas bubbler (for HCl trap)
- Separatory funnel
- Fractional distillation apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup:
  - Assemble the three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser.
  - The outlet of the condenser should be connected to a gas bubbler containing a dilute sodium hydroxide solution to neutralize the HCl gas produced during the reaction.
  - Place a UV lamp in close proximity to the reaction flask.
  - Ensure the entire apparatus is set up in a well-ventilated fume hood.
- Reaction:
  - Charge the flask with 2,2,4-trimethylpentane.
  - Begin stirring the isooctane and initiate a gentle flow of nitrogen gas to create an inert atmosphere.
  - Turn on the UV lamp.
  - Slowly bubble chlorine gas into the stirred isooctane. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux.
  - The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

- Continue the addition of chlorine until the desired degree of conversion is achieved. To favor monochlorination, it is advisable to use a molar excess of isooctane relative to chlorine.
- Work-up:
  - Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp.
  - Purge the reaction mixture with nitrogen gas to remove any unreacted chlorine and dissolved HCl.
  - Transfer the reaction mixture to a separatory funnel.
  - Wash the organic layer sequentially with a 5% sodium bicarbonate solution and deionized water to remove residual HCl.
  - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
  - Filter the dried organic layer to remove the sodium sulfate.
  - The resulting mixture contains unreacted isooctane and a mixture of monochlorinated isomers.
  - Isolate the **1-Chloro-2,2,4-trimethylpentane** from the other isomers and unreacted starting material via fractional distillation. The different isomers will have slightly different boiling points, allowing for their separation.

## Signaling Pathways and Experimental Workflows



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Caption: Synthesis Workflow for **1-Chloro-2,2,4-trimethylpentane**.

#### Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood due to the use of toxic chlorine gas and the evolution of corrosive HCl gas.

- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
- Chlorine gas is a strong oxidizing agent and should be handled with care.
- The reaction is exothermic and may proceed vigorously. Proper temperature control is essential.

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